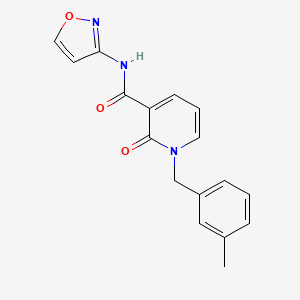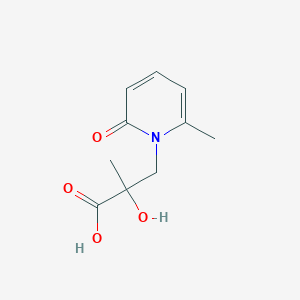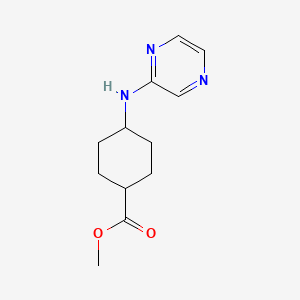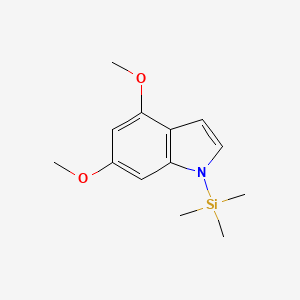
2-((3-Methylenepiperidin-1-yl)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Methylenepiperidin-1-yl)methyl)pyridine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry and Ligand Synthesis
- Versatile Ligands for Metal Complexes : Derivatives of pyridine, such as those related to "2-((3-Methylenepiperidin-1-yl)methyl)pyridine," have been utilized as ligands in coordination chemistry. These compounds have been shown to form complexes with metals, leading to applications in luminescent materials for biological sensing and in the development of compounds with unusual thermal and photochemical properties (Halcrow, 2005).
Organic Synthesis and Functionalization
- C-H Bond Functionalization : Aminopyridinium ylides, which share structural motifs with "this compound," have been identified as efficient directing groups for the β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This highlights the potential of such compounds in facilitating selective organic transformations (Le et al., 2019).
Antimicrobial Activity and DNA Interactions
- Antimicrobial Properties and DNA Binding : Complexes derived from pyridine derivatives exhibit antimicrobial activity against various bacteria and the yeast Candida albicans. These compounds also demonstrate the ability to interact with DNA, suggesting potential applications in medicinal chemistry and biochemistry (Abu-Youssef et al., 2010).
Supramolecular Chemistry and Materials Science
- Supramolecular Assemblies and Materials : Pyridine-based ligands, similar to "this compound," have been employed in the synthesis of functional materials and supramolecular structures. These include the development of spin-crossover switches, emissive sensors for biomedical applications, and catalysts (Halcrow, 2014).
Catalysis
- Catalytic Applications : Titanium complexes containing aminopyridinato ligands have been synthesized and characterized. These complexes, related to the structural framework of "this compound," highlight the potential of such compounds in catalysis, demonstrating unusual nitrogen coordination and possibly enabling novel catalytic processes (Kempe & Arndt, 1996).
Future Directions
Piperidine and pyridine derivatives, such as “2-((3-Methylenepiperidin-1-yl)methyl)pyridine”, have significant potential in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals and have a wide range of therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of these compounds is an important task of modern organic chemistry .
Properties
IUPAC Name |
2-[(3-methylidenepiperidin-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-11-5-4-8-14(9-11)10-12-6-2-3-7-13-12/h2-3,6-7H,1,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCMZVRANGXUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid](/img/structure/B2522004.png)

![3-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2522006.png)

![N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2522010.png)
![2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2522011.png)
![Methyl 4-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2522013.png)


![5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2522017.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2522019.png)

